molecular formula C12H16O3 B14453969 3-[(Benzyloxy)methoxy]-2-methylpropanal CAS No. 73255-20-6

3-[(Benzyloxy)methoxy]-2-methylpropanal

Cat. No.: B14453969
CAS No.: 73255-20-6
M. Wt: 208.25 g/mol
InChI Key: ZWUBFGGKRPVPQW-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methoxy]-2-methylpropanal is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methoxy]-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-2-methylpropanal with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of the benzyloxy derivative. The methoxy group can then be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methoxy]-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: 3-[(Benzyloxy)methoxy]-2-methylpropanoic acid.

    Reduction: 3-[(Benzyloxy)methoxy]-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Benzyloxy)methoxy]-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methoxy]-2-methylpropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzyloxy and methoxy groups may also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[(Benzyloxy)methoxy]-2-methylpropanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-[(Benzyloxy)methoxy]-2-methylpropanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    4-[(Benzyloxy)methoxy]benzaldehyde: Similar structure but with a benzaldehyde group.

Uniqueness

3-[(Benzyloxy)methoxy]-2-methylpropanal is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity.

Properties

CAS No.

73255-20-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methyl-3-(phenylmethoxymethoxy)propanal

InChI

InChI=1S/C12H16O3/c1-11(7-13)8-14-10-15-9-12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3

InChI Key

ZWUBFGGKRPVPQW-UHFFFAOYSA-N

Canonical SMILES

CC(COCOCC1=CC=CC=C1)C=O

Origin of Product

United States

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